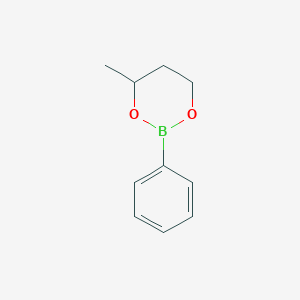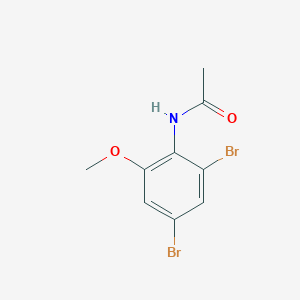
4-Methyl-2-phenyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-phenyl-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C10H13BO2 It is a member of the dioxaborinane family, characterized by a boron atom bonded to two oxygen atoms and forming a six-membered ring with a phenyl and a methyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyl-2-phenyl-1,3,2-dioxaborinane can be synthesized through the reaction of phenylboronic acid with butane-1,3-diol. The reaction typically involves heating the reactants in the presence of a catalyst under controlled conditions to facilitate the formation of the dioxaborinane ring .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-phenyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert it into boron-containing alcohols.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under specific conditions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Boron-containing alcohols.
Substitution: Various substituted boron compounds depending on the reagents used.
Applications De Recherche Scientifique
4-Methyl-2-phenyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Employed in the study of boron-containing biomolecules and their interactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of 4-Methyl-2-phenyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various molecules. The boron atom in the compound can interact with nucleophiles, facilitating reactions such as cross-coupling and other transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane
- Phenylboronic acid neopentylglycol ester
Uniqueness
4-Methyl-2-phenyl-1,3,2-dioxaborinane is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its methyl and phenyl groups provide unique steric and electronic properties, making it particularly useful in certain synthetic applications and research contexts .
Propriétés
Numéro CAS |
6638-66-0 |
|---|---|
Formule moléculaire |
C10H13BO2 |
Poids moléculaire |
176.02 g/mol |
Nom IUPAC |
4-methyl-2-phenyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H13BO2/c1-9-7-8-12-11(13-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Clé InChI |
ZWDKYUPKFUIRSJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCC(O1)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclohexan-1-ol](/img/structure/B13355977.png)
![N-(2-hydroxy-4-methylquinolin-7-yl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13355981.png)


![3-[(Benzylsulfanyl)methyl]-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355993.png)



![Benzenesulfonylfluoride, 4-[2-[2-(2-chloro-4-nitrophenoxy)ethoxy]ethoxy]-](/img/structure/B13356023.png)


![Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13356042.png)

![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B13356054.png)
